Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzylthio group, and the coupling with the piperidine ring. Common reagents used in these steps include benzyl mercaptan, ethyl chloroformate, and various amines. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a drug candidate due to its unique structural properties and potential biological activity.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and the pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The piperidine ring can also play a role in binding to receptors or other proteins, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and can have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and are often used in medicinal chemistry.
Benzylthio compounds: These compounds contain the benzylthio group and can undergo similar chemical reactions.
Uniqueness
Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate is unique due to its combination of functional groups and ring structures, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 4-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-30-22(29)26-11-9-17(10-12-26)24-19(27)13-18-15(2)23-21(25-20(18)28)31-14-16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3,(H,24,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQQSOLBOJMRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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